Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate is a synthetic piperazine derivative featuring a benzenesulfonyl group substituted with two chlorine atoms and a hydroxyl group at the 3,5- and 2-positions, respectively. The piperazine ring is further functionalized with an ethyl carboxylate group.
Properties
IUPAC Name |
ethyl 4-(3,5-dichloro-2-hydroxyphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O5S/c1-2-22-13(19)16-3-5-17(6-4-16)23(20,21)11-8-9(14)7-10(15)12(11)18/h7-8,18H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLATTHNTXFTRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.
Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Analysis : Further crystallographic studies (using SHELX ) are needed to confirm the target compound’s conformation and packing.
- Pharmacological Screening: Prioritize assays against Gram-negative bacteria and cancer cell lines, leveraging known piperazine bioactivity .
- SAR Development : Modify the benzenesulfonyl group (e.g., replace Cl with F) to optimize potency and solubility.
Biological Activity
Ethyl 4-(3,5-dichloro-2-hydroxybenzenesulfonyl)piperazine-1-carboxylate (CAS No. 853751-14-1) is a complex organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a sulfonyl group and an ethyl ester. Its molecular formula is with a molecular weight of 383.24 g/mol. The structural uniqueness provides a foundation for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : It has been investigated for its potential to inhibit various enzymes involved in metabolic pathways.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurological functions.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant enzyme inhibition properties. For example:
- Dopamine Transporter (DAT) : Affinity studies indicate that compounds with similar structures exhibit high affinity for DAT, suggesting potential applications in treating neurological disorders such as depression and ADHD .
In Vivo Studies
In vivo studies have shown promising results regarding the compound's effects on locomotor activity and its capacity to generalize the cocaine-discriminative stimulus in animal models. The findings suggest that it may have a longer duration of action compared to traditional stimulants .
Case Studies and Research Findings
Several research articles highlight the biological implications of this compound:
- Neuropharmacological Effects : A study demonstrated that derivatives of piperazine compounds could modulate neurotransmitter transporters, indicating potential therapeutic applications in treating substance abuse disorders .
- Metabolic Effects : Research into FXR modulators has revealed that similar compounds can influence lipid metabolism and insulin sensitivity, suggesting that this compound may have implications for metabolic syndrome management .
Comparative Analysis of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
